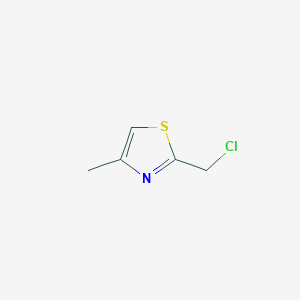
5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid
Vue d'ensemble
Description
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid typically involves the reaction of phenylboronic acid with neopentyl glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a palladium-based catalyst, and requires a controlled temperature and pressure environment .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require specific temperatures, pressures, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phenylboronic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions are crucial in its applications in organic synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid neopentyl glycol ester: This compound has a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but has different substituents, affecting its reactivity and applications.
Uniqueness
5-Methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid is unique due to its combination of a boronic acid group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-11(10(13)14)7-15-12(16-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHKTQNPVOMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464041 | |
| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839720-60-4 | |
| Record name | 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)



![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)



![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)


